molecular formula C11H12BrClO B1291575 1-(2-Bromophenyl)-5-chloro-1-oxopentane CAS No. 487058-92-4

1-(2-Bromophenyl)-5-chloro-1-oxopentane

Cat. No. B1291575
M. Wt: 275.57 g/mol
InChI Key: AZMKKIHXEPLPGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated compounds similar to "1-(2-Bromophenyl)-5-chloro-1-oxopentane" can be complex, involving multiple steps and the potential for enantiomeric purity. For instance, the paper titled "Facile synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane" outlines a 7-step synthesis process starting from a ketone precursor and achieving enantiomeric purity through the resolution of diastereomeric esters . This suggests that a similar approach could be employed for the synthesis of "1-(2-Bromophenyl)-5-chloro-1-oxopentane," with careful attention to the stereochemistry of the molecule.

Molecular Structure Analysis

The molecular structure of halogenated compounds can be determined using techniques such as X-ray crystallography. The paper "Structure Moléculaire et Cristalline du Bromo-5 Tetraphényl-1,2,3,4 Cyclopentadiène" provides an example of how X-ray analysis can be used to determine the angles between phenyl groups and the central ring of a brominated cyclopentadiene . This information is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which affects its reactivity and physical properties.

Chemical Reactions Analysis

Halogenated compounds can undergo a variety of chemical reactions. The paper "Tricyclo[2.1.0.01,3]pentane" describes the reaction of a bromo-chloro compound with methyllithium, leading to the formation of cyclopentadiene and an intermediate tricyclopentane . This indicates that "1-(2-Bromophenyl)-5-chloro-1-oxopentane" could also participate in reactions with organolithium compounds, potentially leading to interesting cyclic structures or rearrangements.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by their molecular structure. The paper "Reaction with alcohols of 1-bromo(chloro)-1,2-epoxyheptafluorobutanes and 1,2-epoxyperfluorobutane" discusses the reactivity of bromo- and chloro-epoxides with alcohols, leading to the formation of esters . This suggests that "1-(2-Bromophenyl)-5-chloro-1-oxopentane" may also react with alcohols to form esters, and its reactivity could be influenced by the steric and electronic effects of the bromo and chloro substituents.

Scientific Research Applications

  • ®- (+)-1- (2-Bromophenyl)ethanol : This compound is a product of Thermo Scientific Chemicals and is used as an important dyestuff intermediate . Unfortunately, the specific application methods and results are not detailed in the source.

  • Alpha- Bromoketones : A new and versatile one-pot strategy to synthesize alpha- Bromoketones from Secondary Alcohols using Ammonium Bromide and Oxone has been developed . This could be related to your compound of interest as it involves bromine atoms and ketone groups. The specific application methods and results are not detailed in the source.

  • N - (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives : These compounds have been synthesized and studied for their pharmacological activities, specifically for antimicrobial and anticancer drug resistance . The specific application methods and results are not detailed in the source.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific chemical structure and the conditions under which it is used . It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has useful properties, it could be studied for use in various industrial or scientific applications .

properties

IUPAC Name

1-(2-bromophenyl)-5-chloropentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMKKIHXEPLPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621999
Record name 1-(2-Bromophenyl)-5-chloropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-5-chloro-1-oxopentane

CAS RN

487058-92-4
Record name 1-(2-Bromophenyl)-5-chloropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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